NS309

描述

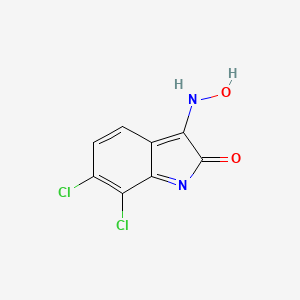

Structure

3D Structure

属性

IUPAC Name |

6,7-dichloro-3-nitroso-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12-14/h1-2,11,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBYKNONIPZMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(N2)O)N=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469821 | |

| Record name | NS309 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18711-16-5 | |

| Record name | NS309 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NS309 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (NS309)

For Researchers, Scientists, and Drug Development Professionals

Introduction

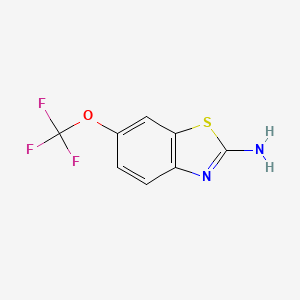

(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one, commonly known as NS309, is a potent small molecule activator of small-conductance (KCa2.x, SK) and intermediate-conductance (KCa3.1, IK) calcium-activated potassium channels. It exhibits no significant activity at big-conductance (BK) channels. This compound has emerged as a critical pharmacological tool for studying the physiological roles of KCa2 and KCa3.1 channels and as a lead compound in the development of therapeutic agents for a range of disorders, including cardiovascular and neurological diseases. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and biological activity, with a focus on its role as a "superagonist" of the KCa3.1 channel.

Physicochemical Properties

A summary of the key physicochemical properties of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one | |

| Synonyms | This compound, 6,7-Dichloro-1H-indole-2,3-dione 3-oxime | [1] |

| CAS Number | 18711-16-5 | [1] |

| Molecular Formula | C₈H₄Cl₂N₂O₂ | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| Appearance | Pale yellow to yellow solid | [2] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in DMSO (up to 100 mM) | [1] |

| Storage | Store at +4°C or -20°C | [1] |

| SMILES | ClC1=C2C(C(C(N2)=O)=NO)=CC=C1Cl | [1] |

| InChI Key | CVOUSAVHMDXCKG-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one involves a two-step process starting from a substituted aniline. The general Sandmeyer methodology for isatin synthesis is adapted for this process.

Step 1: Synthesis of 6,7-Dichloro-1H-indole-2,3-dione

The first step is the synthesis of the isatin core, 6,7-dichloro-1H-indole-2,3-dione, from 2,3-dichloroaniline. This reaction typically involves condensation with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, followed by cyclization in strong acid.

Experimental Protocol:

-

Formation of the isonitrosoacetanilide intermediate: 2,3-dichloroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. The mixture is heated to facilitate the condensation reaction, forming N-(2,3-dichlorophenyl)-2-(hydroxyimino)acetamide.

-

Cyclization: The isolated intermediate is then treated with concentrated sulfuric acid. The strong acid catalyzes an electrophilic cyclization to yield 6,7-dichloro-1H-indole-2,3-dione as an orange solid. The product is typically purified by recrystallization.

Step 2: Oximation of 6,7-Dichloro-1H-indole-2,3-dione

The final step is the conversion of the isatin to the corresponding oxime at the C3 position.

Experimental Protocol:

-

A solution of 6,7-dichloro-1H-indole-2,3-dione in ethanol is treated with an aqueous solution of hydroxylamine hydrochloride.

-

A base, such as pyridine or sodium acetate, is added to neutralize the hydrochloric acid formed and to facilitate the reaction.

-

The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC).

-

Upon cooling, (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one precipitates and can be collected by filtration and purified by recrystallization.

Mechanism of Action

(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one acts as a positive allosteric modulator of KCa2 and KCa3.1 channels.[1] It increases the apparent sensitivity of the channels to intracellular calcium (Ca²⁺). The activation of these channels is mediated by the binding of intracellular Ca²⁺ to calmodulin (CaM), which is constitutively associated with the C-terminus of the channel. This compound binds to a pocket at the interface between the N-lobe of CaM and the S4-S5 linker of the KCa channel.[3] This binding stabilizes the Ca²⁺-bound, active conformation of the CaM-channel complex, thereby increasing the channel's open probability at a given intracellular Ca²⁺ concentration.[2]

Molecular dynamics simulations and mutagenesis studies have identified key residues involved in the binding of this compound. These interactions are thought to facilitate the conformational changes required for channel gating.

Superagonist Activity at KCa3.1

Notably, on the KCa3.1 channel, this compound exhibits "superagonist" activity. This means that it can elicit a greater maximal channel activation than that achieved by saturating concentrations of the endogenous agonist, intracellular Ca²⁺.[3] This suggests that this compound not only enhances the affinity for Ca²⁺ but also promotes a channel conformation with a higher intrinsic open probability than that induced by Ca²⁺ alone.

Biological Activity and Quantitative Data

(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one is a potent activator of both KCa2 and KCa3.1 channels, with significantly higher potency for KCa3.1. The tables below summarize the available quantitative data from electrophysiological studies.

Table 2: Potency on KCa3.1 Channels

| Cell Type | Intracellular [Ca²⁺] | EC₅₀ (nM) | Emax (% of control) | Assay Type | Reference |

| HEK293 expressing hKCa3.1 | 250 nM | 74 | >100% (Superagonist) | Whole-cell patch clamp | [3] |

| HEK293 expressing hKCa3.1 | 3 µM | 8.6 | >100% (Superagonist) | Whole-cell patch clamp | [3] |

| Various | 100-400 nM | 10 - 90 | Not specified | Not specified | [4] |

Table 3: Potency on KCa2 Channels

| Channel Subtype | Cell Type | Intracellular [Ca²⁺] | EC₅₀ (µM) | Assay Type | Reference |

| hKCa2.2 (hSK2) | HEK293 | Not specified | ~1.7 | Not specified | [1] |

| KCa2.x (SK channels) | Various | Not specified | 0.12 - 1.2 | Not specified | [4] |

Experimental Protocols for Biological Assays

The primary methods for characterizing the activity of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one are whole-cell and inside-out patch-clamp electrophysiology.

Whole-Cell Patch Clamp Protocol

This technique is used to measure the total ionic current across the entire cell membrane.

-

Cell Preparation: Cells expressing the KCa channel of interest (e.g., HEK293 cells stably transfected with hKCa3.1) are cultured on glass coverslips.

-

Solutions:

-

External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 144 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 250 nM or 3 µM); pH adjusted to 7.2 with KOH.

-

-

Recording:

-

A glass micropipette filled with the internal solution is brought into contact with a cell to form a high-resistance (GΩ) seal.

-

The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -80 mV), and current responses are elicited by voltage ramps or steps.

-

(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one is applied via the external solution at varying concentrations to determine the dose-response relationship.

-

Inside-Out Patch Clamp Protocol

This configuration allows for the study of single-channel activity and the direct application of substances to the intracellular face of the membrane.

-

Patch Excision: After forming a GΩ seal in the cell-attached mode, the pipette is retracted to excise a patch of membrane, with the intracellular side facing the bath solution.

-

Solutions:

-

Pipette (extracellular) solution (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4.

-

Bath (intracellular) solution (in mM): 140 KCl, 10 HEPES, 11 EGTA, and varying concentrations of CaCl₂ to generate a Ca²⁺ dose-response curve.

-

-

Recording:

-

The membrane patch is voltage-clamped, and single-channel currents are recorded.

-

The effect of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one is assessed by adding it to the bath solution at a fixed Ca²⁺ concentration or by comparing Ca²⁺ dose-response curves in the presence and absence of the compound. For instance, a study showed that 10 µM this compound shifted the calcium EC₅₀ from 430 nM to 31 nM in inside-out experiments.[3]

-

Potential Therapeutic Applications

The ability of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one to activate KCa2 and KCa3.1 channels makes it and its analogs promising candidates for the treatment of various diseases.

-

Cardiovascular Diseases: KCa2.3 and KCa3.1 channels are involved in endothelium-derived hyperpolarization (EDH), which contributes to vasodilation. Activators of these channels could therefore be beneficial in the treatment of hypertension.

-

Neurological Disorders: KCa2 channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization that follows action potentials. Their activation may be therapeutic in conditions characterized by neuronal hyperexcitability, such as epilepsy and ataxia.[5]

-

Respiratory Diseases: KCa2 and KCa3.1 channels are expressed in airway smooth muscle and epithelial cells and are implicated in bronchodilation and mucociliary clearance. Their activation could be a novel therapeutic strategy for asthma and chronic obstructive pulmonary disease (COPD).[5][6]

-

Immunomodulation: KCa3.1 channels are important for the activation of T-lymphocytes. While inhibitors are being explored for immunosuppression, the role of activators in this context is less clear and warrants further investigation.

Conclusion

(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (this compound) is a well-characterized and potent activator of KCa2 and KCa3.1 channels. Its unique "superagonist" activity at KCa3.1 channels makes it a particularly interesting molecule. The detailed understanding of its chemical properties, synthesis, and mechanism of action provides a solid foundation for its use as a research tool and for the design of novel, more selective, and potent KCa channel activators with therapeutic potential in a wide range of diseases. Further research is needed to fully elucidate the clinical utility of this class of compounds.

References

- 1. Structural basis for the subtype-selectivity of KCa2.2 channel activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unstructured to structured transition of an intrinsically disordered protein peptide in coupling Ca2+-sensing and SK channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6,7-Dichloro-1H-indole-2,3-dione-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Trafficking of intermediate (KCa3.1) and small (KCa2.x) conductance, Ca2+-activated K+ channels: A novel target for medicinal chemistry efforts? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (NS309)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one, commonly known as NS309, is a potent small molecule modulator of calcium-activated potassium channels. Specifically, it acts as a positive allosteric modulator of the intermediate-conductance (KCa3.1) and small-conductance (KCa2.x) potassium channels. By increasing the apparent calcium sensitivity of these channels, this compound facilitates channel opening at lower intracellular calcium concentrations, leading to membrane hyperpolarization. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological activity of this compound, with a focus on its interaction with the KCa3.1 channel. Detailed experimental protocols and pathway diagrams are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

The chemical structure of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one is characterized by a dichlorinated indole core with a hydroxyimino group at the 3-position. The "(Z)" designation refers to the stereochemistry of the C=N double bond of the hydroxyimino group.

Chemical Structure:

Table 1: Physicochemical Properties of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (this compound)

| Property | Value | Reference |

| Molecular Formula | C₈H₄Cl₂N₂O₂ | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| IUPAC Name | (3Z)-6,7-dichloro-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one | N/A |

| Common Name | This compound | [2] |

| CAS Number | 18711-16-5 | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [2] |

| Melting Point | Not explicitly reported | N/A |

| logP | Not explicitly reported | N/A |

Synthesis

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 6,7-Dichloroisatin

The synthesis of 6,7-dichloroisatin can be achieved via the Sandmeyer isatin synthesis.

-

Formation of the isonitrosoacetanilide intermediate: 2,3-dichloroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. The resulting precipitate, the corresponding isonitrosoacetanilide, is filtered and dried.

-

Cyclization: The dried intermediate is then added portion-wise to concentrated sulfuric acid at a controlled temperature (e.g., 60-80 °C). The reaction mixture is then poured onto ice to precipitate the 6,7-dichloroisatin, which is then filtered, washed with water, and dried.

Step 2: Oximation of 6,7-Dichloroisatin

-

6,7-dichloroisatin is dissolved in a suitable solvent system, such as a mixture of ethanol and water.

-

An aqueous solution of hydroxylamine hydrochloride is added to the isatin solution.

-

The reaction mixture is heated to reflux for a specified period.

-

Upon cooling, the product, (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one, precipitates out of solution.

-

The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Biological Activity and Mechanism of Action

This compound is a positive allosteric modulator of KCa3.1 and KCa2.x channels.[2] It does not directly open the channel but rather increases the channel's sensitivity to intracellular calcium. This leads to channel activation at lower calcium concentrations than would normally be required.

Signaling Pathway of KCa3.1 Channel Activation by this compound:

Caption: this compound enhances KCa3.1 channel opening.

The binding of intracellular calcium to calmodulin (CaM), which is constitutively associated with the KCa3.1 channel, induces a conformational change that opens the channel pore, allowing potassium ions (K+) to flow out of the cell. This compound is proposed to bind to a site at the interface between the S4-S5 linker of the KCa3.1 channel protein and the N-lobe of the associated calmodulin. This binding stabilizes the open conformation of the channel, thereby increasing the probability of channel opening for a given intracellular calcium concentration.

Experimental Protocols

The primary method for characterizing the activity of this compound on KCa3.1 channels is the patch-clamp electrophysiology technique, specifically in the whole-cell or inside-out configurations.

Experimental Workflow for Whole-Cell Patch-Clamp Analysis:

Caption: Workflow for this compound patch-clamp analysis.

Detailed Methodology for Whole-Cell Patch-Clamp Recording:

-

Cell Preparation: Cells endogenously or recombinantly expressing KCa3.1 channels (e.g., HEK293 cells) are cultured on glass coverslips.

-

Solutions:

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a calculated amount of CaCl₂ to achieve the desired free calcium concentration (e.g., 1 µM); pH adjusted to 7.2 with KOH.

-

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Recording:

-

A coverslip with adherent cells is placed in the recording chamber and perfused with the extracellular solution.

-

A patch pipette is brought into contact with a cell, and a high-resistance seal (>1 GΩ) is formed by applying gentle suction.

-

The cell membrane under the pipette tip is ruptured by applying a brief pulse of suction to establish the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of, for example, -80 mV.

-

Baseline KCa3.1 currents are recorded in response to voltage ramps or steps.

-

This compound, dissolved in DMSO and diluted in the extracellular solution to the final desired concentration (e.g., 1 µM), is perfused onto the cell.

-

The effect of this compound on KCa3.1 currents is recorded.

-

-

Data Analysis: The increase in current amplitude in the presence of this compound is quantified. Dose-response curves can be generated by applying a range of this compound concentrations to determine the EC₅₀ value.

Conclusion

(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (this compound) is a valuable pharmacological tool for studying the function of KCa3.1 and KCa2.x channels. Its ability to potentiate channel activity provides a mechanism for modulating cellular excitability and potassium homeostasis. The information provided in this technical guide, including the proposed synthesis, mechanism of action, and detailed experimental protocols, serves as a comprehensive resource for researchers in the fields of pharmacology, physiology, and drug discovery. Further investigation into the therapeutic potential of this compound and its analogs is warranted.

References

An In-depth Technical Guide to NS309: A Positive Modulator of KCa2 and KCa3.1 Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of NS309, a potent positive modulator of small-conductance (KCa2) and intermediate-conductance (KCa3.1) calcium-activated potassium channels.

Chemical Structure and IUPAC Name

This compound is a small molecule with the following chemical identity:

-

IUPAC Name: 6,7-dichloro-1H-indole-2,3-dione 3-oxime[1]

-

Chemical Formula: C₈H₄Cl₂N₂O₂

-

Molecular Weight: 231.04 g/mol

-

CAS Number: 18711-16-5

Mechanism of Action

This compound acts as a positive modulator of KCa2 (SK) and KCa3.1 (IK) channels, increasing their sensitivity to intracellular calcium (Ca²⁺)[2]. This potentiation of channel activity leads to membrane hyperpolarization, which has various downstream effects depending on the cell type. This compound displays no activity at big-conductance (BK) potassium channels[2][3][4]. The binding of this compound is thought to occur at the interface between calmodulin's N-lobe and the S4-S5 linker of the channel, stabilizing an open conformation[5].

Quantitative Data

The potency of this compound has been characterized across various KCa channel subtypes. The following table summarizes key quantitative data from the literature.

| Channel Subtype | Cell Line | Assay Type | Parameter | Value | Reference |

| hSK3 | Cell-free | - | EC₅₀ | 150 nM | [3] |

| hIK | HEK293 | Whole-cell patch clamp | EC₅₀ | ~10-90 nM | [6] |

| hSK1 | HEK293 | Whole-cell patch clamp | EC₅₀ | ~0.12-1.2 µM | [6] |

| hSK2 | HEK293 | Whole-cell patch clamp | EC₅₀ | ~0.12-1.2 µM | [6] |

| hSK3 | HEK293 | Whole-cell patch clamp | EC₅₀ | ~0.12-1.2 µM | [6] |

Signaling Pathways

This compound, through its activation of KCa channels, can modulate intracellular signaling cascades. One notable pathway involves the regulation of Tumor Necrosis Factor-stimulated gene-6 (TSG-6) and the transcription factor Nuclear Factor-kappa B (NF-κB). In the context of traumatic brain injury, this compound has been shown to upregulate the anti-inflammatory protein TSG-6, which in turn inhibits the pro-inflammatory NF-κB signaling pathway. This leads to a reduction in the expression of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.

Caption: Signaling pathway of this compound in neuroinflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on KCa channel currents in isolated cells.

1. Cell Preparation:

-

Culture cells (e.g., HEK293 cells stably expressing the KCa channel of interest or freshly isolated primary cells) on glass coverslips.

-

Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

2. Solutions:

-

External Solution (ACSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. Bubble with 95% O₂ / 5% CO₂. Adjust osmolarity to ~290-300 mOsm and pH to 7.4.

-

Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, and 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270-280 mOsm.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to the final desired concentration in the external solution immediately before use.

3. Recording Procedure:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal (>1 GΩ) with a target cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply voltage steps or ramps to elicit K⁺ currents.

-

Perfuse the recording chamber with the external solution containing various concentrations of this compound (e.g., 10 nM to 10 µM).

-

Record the resulting changes in current amplitude.

4. Data Analysis:

-

Measure the peak outward current at a specific voltage step before and after this compound application.

-

Construct concentration-response curves and calculate the EC₅₀ value for this compound.

Isometric Tension Recordings of Smooth Muscle

This protocol measures the effect of this compound on the contractility of isolated smooth muscle strips (e.g., from bladder or arteries).

1. Tissue Preparation:

-

Isolate smooth muscle strips (e.g., detrusor smooth muscle) in cold physiological salt solution (PSS).

-

Mount the strips in a temperature-controlled (37°C) organ bath filled with PSS and continuously bubbled with 95% O₂ / 5% CO₂.

2. Solutions:

-

Physiological Salt Solution (PSS): Composition may vary depending on the tissue, but a typical solution contains: 119 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, 25 mM NaHCO₃, 1.2 mM KH₂PO₄, and 11 mM glucose.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

3. Recording Procedure:

-

Connect one end of the muscle strip to a fixed hook and the other to an isometric force transducer.

-

Stretch the strips to an optimal resting tension and allow them to equilibrate for at least 60 minutes.

-

Induce contractions using a contractile agent (e.g., KCl or a receptor agonist like carbachol).

-

Once stable contractions are achieved, add cumulative concentrations of this compound (e.g., 0.1 µM to 30 µM) to the organ bath.

-

Record the changes in isometric tension.

4. Data Analysis:

-

Measure the amplitude and frequency of contractions before and after the addition of this compound.

-

Express the relaxation induced by this compound as a percentage of the pre-contracted tension.

-

Generate concentration-response curves to determine the potency of this compound.

Intracellular Calcium Imaging

This protocol is used to visualize and quantify changes in intracellular calcium concentration in response to this compound.

1. Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and allow for de-esterification.

2. Imaging Procedure:

-

Mount the dish or coverslip on the stage of a fluorescence microscope equipped for live-cell imaging.

-

Perfuse the cells with a physiological buffer.

-

Acquire baseline fluorescence images.

-

Apply this compound at the desired concentration to the perfusion solution.

-

Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm.

3. Data Analysis:

-

Calculate the ratio of fluorescence intensities at the two excitation wavelengths (for Fura-2) or the change in fluorescence intensity relative to baseline (for single-wavelength dyes).

-

Quantify the peak change in intracellular calcium concentration in response to this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of KCa2 and KCa3.1 channels. Its high potency and selectivity make it a cornerstone for research in areas such as neuroscience, cardiovascular physiology, and immunology. The experimental protocols outlined in this guide provide a framework for investigating the effects of this compound in various biological systems.

References

- 1. This compound decreases rat detrusor smooth muscle membrane potential and phasic contractions by activating SK3 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. re-place.be [re-place.be]

- 3. Patch Clamp Protocol [labome.com]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. This compound decreases rat detrusor smooth muscle membrane potential and phasic contractions by activating SK3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Synthesis of 6,7-dichloro-1H-indole-2,3-dione-3-oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 6,7-dichloro-1H-indole-2,3-dione-3-oxime, a halogenated isatin derivative of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the isatin scaffold followed by its conversion to the corresponding oxime. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations.

Synthesis of 6,7-dichloro-1H-indole-2,3-dione

The initial step involves the synthesis of the precursor, 6,7-dichloro-1H-indole-2,3-dione (also known as 6,7-dichloroisatin), from 4,5-dichloroaniline via the Sandmeyer isatin synthesis. This classic method involves the formation of an isonitrosoacetanilide intermediate, which is subsequently cyclized in the presence of a strong acid.[1][2][3][4]

Experimental Protocol: Sandmeyer Isatin Synthesis

This protocol is adapted from established procedures for the synthesis of substituted isatins.[1][5][6]

Step 1: Preparation of α-(4,5-dichloro-phenylamino)-α-hydroxyimino-acetamide (isonitroso-4,5-dichloroacetanilide)

-

In a 2-liter round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1200 mL of deionized water.

-

To this solution, add crystallized sodium sulfate (1300 g) and stir until dissolved.

-

In a separate beaker, prepare a solution of 4,5-dichloroaniline (0.5 mol) in 300 mL of water, adding concentrated hydrochloric acid (0.52 mol) to facilitate dissolution.

-

Add the aniline solution to the flask, followed by a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.

-

Heat the mixture to a vigorous boil, which should be achieved within approximately 45 minutes.

-

Maintain vigorous boiling for 1-2 minutes to complete the reaction.

-

Cool the reaction mixture in an ice bath to precipitate the isonitrosoacetanilide.

-

Collect the solid product by vacuum filtration and air-dry.

Step 2: Cyclization to 6,7-dichloro-1H-indole-2,3-dione

-

In a 1-liter round-bottom flask equipped with a mechanical stirrer, warm concentrated sulfuric acid (326 mL) to 50°C.

-

Slowly add the dried isonitroso-4,5-dichloroacetanilide (0.46 mol) to the sulfuric acid, maintaining the temperature between 60°C and 70°C. Use external cooling as necessary.

-

After the addition is complete, heat the reaction mixture to 80°C and hold for 10 minutes.

-

Cool the mixture to room temperature and pour it onto 10-12 volumes of crushed ice.

-

Allow the mixture to stand for 30 minutes to an hour to allow for complete precipitation of the product.

-

Collect the crude 6,7-dichloro-1H-indole-2,3-dione by vacuum filtration and wash with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from glacial acetic acid.

Data Presentation: Reagents and Conditions for Isatin Synthesis

| Step | Reagent | Molar Equivalent | Quantity | Conditions |

| 1 | 4,5-dichloroaniline | 1.0 | 0.5 mol | - |

| 1 | Chloral Hydrate | 1.08 | 0.54 mol | - |

| 1 | Hydroxylamine Hydrochloride | 3.16 | 1.58 mol | - |

| 1 | Concentrated HCl | 1.04 | 0.52 mol | - |

| 1 | Sodium Sulfate | - | 1300 g | Aqueous solution, vigorous boiling (1-2 min) |

| 2 | Isonitroso-4,5-dichloroacetanilide | 1.0 | 0.46 mol | - |

| 2 | Concentrated Sulfuric Acid | - | 326 mL | 60-70°C during addition, then 80°C for 10 min |

Synthesis of 6,7-dichloro-1H-indole-2,3-dione-3-oxime

The final step is the conversion of the synthesized 6,7-dichloroisatin to its corresponding 3-oxime. This is achieved through a condensation reaction with hydroxylamine hydrochloride in the presence of a base.

Experimental Protocol: Oximation of 6,7-dichloro-1H-indole-2,3-dione

This protocol is a general procedure adapted for the oximation of isatins.

-

In a 250 mL round-bottom flask, suspend 6,7-dichloro-1H-indole-2,3-dione (1.0 eq) in ethanol (100 mL).

-

Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.3 eq) to the suspension.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water (200 mL) to precipitate the product.

-

Collect the solid 6,7-dichloro-1H-indole-2,3-dione-3-oxime by vacuum filtration.

-

Wash the product with cold water and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation: Reagents and Conditions for Oximation

| Reagent | Molar Equivalent | Role | Conditions |

| 6,7-dichloro-1H-indole-2,3-dione | 1.0 | Starting Material | - |

| Hydroxylamine Hydrochloride | 1.5 | Oximating Agent | - |

| Sodium Acetate | 1.3 | Base | Ethanol, Reflux, 1-2 hours |

Visualizing the Synthesis Pathway

The following diagrams illustrate the key transformations in the synthesis of 6,7-dichloro-1H-indole-2,3-dione-3-oxime.

Caption: Overall synthesis pathway for 6,7-dichloro-1H-indole-2,3-dione-3-oxime.

Caption: Experimental workflow for the synthesis.

References

A Technical Guide to the Mechanism of Action of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one, a synthetic small molecule belonging to the indolin-2-one class, has emerged as a compound of significant interest due to its potent biological activities. This technical guide provides an in-depth exploration of its primary mechanism of action, focusing on its role as a modulator of ion channels and its potential as an anti-inflammatory agent. This document synthesizes available data, details experimental methodologies for its characterization, and presents key signaling pathways in a visually accessible format to support further research and drug development efforts.

Core Mechanism of Action: KCa3.1 Potassium Channel Activation

The principal mechanism of action of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one, also known by its tautomeric form 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309), is its function as a potent positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1]

KCa3.1 channels are expressed in various cell types, including hematopoietic cells, endothelial cells, and fibroblasts, and play a crucial role in regulating cell proliferation, migration, and activation. By enhancing the channel's sensitivity to intracellular calcium, (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one significantly increases potassium efflux. This leads to membrane hyperpolarization, which in turn modulates cellular processes such as calcium signaling and cell volume.

The compound acts as a "superagonist," dramatically shifting the calcium concentration required for channel activation to a much lower level.[1] This potentiation of KCa3.1 activity underlies many of its observed physiological effects.

Signaling Pathway of KCa3.1 Activation

Caption: KCa3.1 channel activation by (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one.

Potential Anti-Inflammatory Activity

Derivatives of indolin-2-one have demonstrated significant anti-inflammatory properties.[2][3][4] While direct studies on (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one are limited, its structural similarity to other anti-inflammatory indolin-2-ones suggests it may act through similar pathways.

The proposed anti-inflammatory mechanism involves the inhibition of key pro-inflammatory mediators. This includes the suppression of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][4] This activity is often mediated through the modulation of critical signaling pathways like NF-κB and MAPKs.

Proposed Anti-Inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of indolin-2-one derivatives.

Quantitative Data

The following table summarizes the key quantitative data for the activity of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (this compound) on the KCa3.1 channel.

| Parameter | Value | Channel | Assay Type | Reference |

| EC50 (Calcium) | 430 nM | KCa3.1 (wild-type) | Inside-out patch clamp | [1] |

| EC50 (Calcium) with 10 µM this compound | 31 nM | KCa3.1 | Inside-out patch clamp | [1] |

Experimental Protocols

Electrophysiology: Inside-Out Patch Clamp for KCa3.1 Activity

This protocol is designed to measure the effect of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one on the calcium sensitivity of KCa3.1 channels expressed in a suitable cell line (e.g., HEK293).

Workflow Diagram

Caption: Experimental workflow for inside-out patch clamp analysis.

Methodology:

-

Cell Preparation: Culture HEK293 cells stably expressing human KCa3.1.

-

Pipette and Solutions: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ. The pipette solution (extracellular) should contain (in mM): 140 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, pH 7.4. The bath solution (intracellular) should contain (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and varying concentrations of free Ca²⁺ buffered with EGTA, pH 7.2.

-

Recording: Obtain a gigaohm seal on a single cell. Excise the patch into the inside-out configuration. Hold the membrane potential at -80 mV.

-

Data Acquisition: Perfuse the patch with solutions of increasing Ca²⁺ concentrations to determine the baseline Ca²⁺-dependent activation.

-

Compound Application: Apply (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (e.g., 10 µM) to the bath and repeat the Ca²⁺ concentration-response curve.

-

Analysis: Measure the channel activity (NPₒ) and plot it against the Ca²⁺ concentration. Fit the data with the Hill equation to determine the EC₅₀.

Anti-Inflammatory Assay: Measurement of Cytokine Production in Macrophages

This protocol describes the evaluation of the anti-inflammatory effects of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Methodology:

-

Cell Culture: Plate RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production by the compound compared to the LPS-only control. Determine the IC₅₀ value.

Conclusion

(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one is a potent modulator of the KCa3.1 potassium channel, acting as a superagonist to increase the channel's sensitivity to intracellular calcium. This primary mechanism of action suggests its potential therapeutic utility in diseases where KCa3.1 channel activity is implicated, such as certain inflammatory conditions and proliferative disorders. Furthermore, based on the activities of structurally related indolin-2-one compounds, it is plausible that this molecule also possesses anti-inflammatory properties through the inhibition of key pro-inflammatory pathways. The experimental protocols provided herein offer a framework for the further investigation and characterization of this promising compound.

References

- 1. 6,7-Dichloro-1H-indole-2,3-dione-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dovepress.com [dovepress.com]

NS309 as a KCa3.1 Channel Superagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NS309 as a potent superagonist of the intermediate-conductance calcium-activated potassium channel, KCa3.1. This document consolidates key quantitative data, details experimental protocols for its characterization, and visualizes the associated signaling pathways.

Core Concepts: this compound and KCa3.1 Activation

This compound (6,7-dichloro-1H-indole-2,3-dione 3-oxime) is a positive modulator of both small-conductance (KCa2.x, also known as SK channels) and intermediate-conductance (KCa3.1, also known as IKCa or KCNN4) calcium-activated potassium channels. It functions by increasing the apparent calcium sensitivity of these channels, meaning they can be activated at lower intracellular calcium concentrations. Notably, this compound exhibits superagonistic properties specifically at the KCa3.1 channel, potentiating channel activity beyond the maximal effect of the endogenous ligand, calcium.

The KCa3.1 channel is a voltage-independent potassium channel gated by intracellular calcium via the constitutively bound protein calmodulin (CaM). Activation of KCa3.1 leads to potassium efflux, resulting in membrane hyperpolarization. This hyperpolarization plays a crucial role in various physiological processes, including the regulation of vascular tone, cell proliferation, and immune responses.

The mechanism of action for this compound involves its binding to a pocket at the interface between calmodulin and the KCa3.1 channel. Cryo-electron microscopy studies have revealed that this compound stabilizes the open conformation of the channel, thereby enhancing its activity.

Quantitative Data: Potency and Selectivity of this compound

The following tables summarize the quantitative data for this compound's activity on KCa3.1 and KCa2.x channels, as determined by electrophysiological studies.

| Parameter | Channel | Value | Species | Reference |

| EC50 | hKCa3.1 (hIK) | 10 nM | Human | [1] |

| hKCa3.1 | ~74 nM | Human | [2] | |

| hKCa2.1 (hSK1) | Two to four times less sensitive than hIK | Human | [1] | |

| hKCa2.2 (hSK2) | Two to four times less sensitive than hIK | Human | [1] | |

| hKCa2.3 (hSK3) | Two to four times less sensitive than hIK | Human | [1] | |

| KCa2.2 | ~1.7 µM | Not Specified | [2] |

EC50 values represent the concentration of this compound required to elicit a half-maximal response.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on KCa3.1 channels.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the KCa3.1 channels in the membrane of a single cell.

Objective: To record KCa3.1 channel currents in response to this compound application.

Materials:

-

Cells: HEK293 cells stably expressing human KCa3.1, or primary cells endogenously expressing the channel (e.g., endothelial cells, vascular smooth muscle cells).

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to achieve a desired free Ca2+ concentration (e.g., 100-300 nM) (pH adjusted to 7.2 with KOH).

-

This compound Stock Solution: 10 mM in DMSO, diluted to final concentrations in the external solution.

-

Patch Clamp Rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

-

Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Plate cells on coverslips and place a coverslip in the recording chamber perfused with the external solution.

-

Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ) through gentle suction.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -80 mV and apply voltage ramps or steps to elicit KCa3.1 currents. A typical voltage ramp would be from -120 mV to +40 mV over 200 ms.

-

Establish a stable baseline current.

-

Perfuse the cell with the external solution containing the desired concentration of this compound.

-

Record the potentiation of the KCa3.1 current.

-

Wash out this compound with the control external solution to observe the reversibility of the effect.

Intracellular Calcium Imaging

This method is used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli, and how this compound modulates these responses.

Objective: To determine the effect of KCa3.1 activation by this compound on intracellular calcium dynamics.

Materials:

-

Cells: Cultured endothelial cells or other cell types of interest.

-

Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).

-

Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02%).

-

Agonist: A substance to induce a calcium response (e.g., ATP, bradykinin).

-

This compound Solution: Prepared in HBSS at the desired concentration.

-

Fluorescence Microscope or Plate Reader: Equipped with appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~515 nm).

Procedure:

-

Plate cells on glass-bottom dishes or 96-well plates.

-

Wash the cells with HBSS.

-

Incubate the cells with the Fluo-4 AM loading buffer for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye.

-

Acquire a baseline fluorescence signal.

-

Add this compound and incubate for a short period to observe its direct effect on resting [Ca2+]i.

-

Stimulate the cells with an agonist in the presence or absence of this compound.

-

Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in [Ca2+]i.

Cell Proliferation Assay (BrdU Incorporation)

This assay is used to assess the effect of this compound-mediated KCa3.1 activation on cell proliferation.

Objective: To quantify the rate of cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

Materials:

-

Cells: Vascular smooth muscle cells, lymphocytes, or other proliferative cell types.

-

Cell Culture Medium: Appropriate for the cell type.

-

Mitogen: A substance to stimulate cell proliferation (e.g., Platelet-Derived Growth Factor - PDGF).

-

This compound Solution: Prepared in cell culture medium.

-

BrdU Labeling Reagent: 10 mM stock solution.

-

BrdU Assay Kit: Containing fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, and substrate.

-

Microplate Reader: Capable of measuring absorbance at the appropriate wavelength.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Synchronize the cells by serum starvation for 24 hours.

-

Treat the cells with the mitogen in the presence or absence of various concentrations of this compound for 24-48 hours.

-

Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

-

Remove the labeling medium and fix the cells.

-

Denature the DNA using the provided solution to expose the incorporated BrdU.

-

Incubate with an anti-BrdU primary antibody, followed by an HRP-conjugated secondary antibody.

-

Add the substrate and measure the absorbance using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated and thus to the rate of cell proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound and KCa3.1.

Conclusion

This compound is a powerful pharmacological tool for studying the physiological and pathophysiological roles of KCa3.1 and KCa2.x channels. Its high potency and superagonistic activity at KCa3.1 make it particularly valuable for elucidating the downstream consequences of robust channel activation. This guide provides a foundational resource for researchers and drug development professionals working with this compound, offering a compilation of its key characteristics, standardized methodologies for its investigation, and a visual representation of its molecular and cellular effects. Further research into the precise structural basis of its superagonism and its effects in various disease models will continue to expand our understanding of KCa3.1 channel modulation.

References

The Discovery and History of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one: A Technical Guide

An In-depth Analysis of a Potent Potassium Channel Modulator

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to the synthetic compound (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one. Initially synthesized as part of a broader exploration of indole-2,3-dione-3-oxime derivatives, this molecule, later widely known as NS309, has emerged as a potent and valuable pharmacological tool for the study of calcium-activated potassium channels. This document details its synthesis, summarizes its biological activity with a focus on quantitative data, outlines key experimental protocols for its characterization, and visualizes its mechanism of action and relevant experimental workflows.

Introduction

(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one, a halogenated derivative of isatin oxime, has garnered significant interest within the scientific community for its potent activating effects on small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium (KCa) channels. These channels play crucial roles in regulating neuronal excitability, smooth muscle tone, and immune cell function. The compound, commonly referred to as this compound, has become an indispensable pharmacological agent for elucidating the physiological and pathophysiological roles of these ion channels. This guide will delve into the historical context of its discovery, its synthesis, and the key experimental findings that have defined its scientific utility.

Discovery and History

The journey of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one began within the broader context of research into excitatory amino acid antagonists. The foundational synthesis of a series of indole-2,3-dione-3-oxime derivatives, including the 6,7-dichloro-substituted variant, was first described in a patent filed by NeuroSearch A/S. While the initial patent explored a range of potential therapeutic applications, the specific and potent activity of the 6,7-dichloro derivative as a KCa channel activator was later meticulously characterized.

A seminal 2004 publication by Strøbæk and colleagues in Biochimica et Biophysica Acta was the first to comprehensively describe the pharmacological profile of this compound, which they named this compound.[1] Their research established this compound as a potent activator of human IK (KCa3.1) and SK (KCa2.x) channels, demonstrating significantly higher potency compared to previously known activators like 1-EBIO.[1] This study marked a pivotal moment, shifting the compound's identity from a constituent of a large chemical library to a specific and powerful tool for ion channel research.

Synthesis

The synthesis of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one is a two-step process starting from 6,7-dichloroisatin. The general principle involves the condensation of the isatin derivative with hydroxylamine.

Step 1: Synthesis of 6,7-Dichloroisatin

The precursor, 6,7-dichloroisatin, can be synthesized through various methods, with a common approach being the Sandmeyer isatin synthesis. This involves the reaction of 2,3-dichloroaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the desired dichloroisatin.

Step 2: Oximation of 6,7-Dichloroisatin

The final step involves the reaction of 6,7-dichloroisatin with hydroxylamine hydrochloride in a suitable solvent, such as ethanol or a mixture of ethanol and water, often with a base like sodium acetate to neutralize the HCl released. The reaction mixture is typically heated to facilitate the condensation reaction, leading to the formation of the oxime, (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one. The (Z)-isomer is generally the thermodynamically more stable product.

Quantitative Data

The biological activity of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (this compound) has been quantified in numerous studies. The following tables summarize key data regarding its potency on various ion channels and its pharmacokinetic properties.

Table 1: Potency of this compound on Human Calcium-Activated Potassium Channels

| Channel Subtype | EC50 (nM) | Reference |

| hIK (KCa3.1) | 10 - 90 | [2] |

| hSK1 (KCa2.1) | ~600 | [3] |

| hSK2 (KCa2.2) | 120 - 1200 | [2] |

| hSK3 (KCa2.3) | 150 - 300 | [4][5] |

Table 2: Comparative Potency of KCa Channel Activators on hIK Channels

| Compound | EC50 (µM) | Reference |

| This compound | 0.01 | [4] |

| DC-EBIO | ~30 | [3] |

| 1-EBIO | 74 | [4] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Reference |

| Half-life | Poor in vivo stability | Not specified | |

| Off-target effects | Kv11.1 (hERG) channel activation (IC50 = 1 µM) | Human | [2] |

Experimental Protocols

The characterization of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (this compound) has heavily relied on electrophysiological techniques, particularly the whole-cell patch-clamp method.

Key Experiment: Whole-Cell Patch-Clamp Recording for Characterization of this compound Activity

This protocol is based on the methodology described by Strøbæk et al. (2004) for characterizing the effect of this compound on HEK293 cells stably expressing human KCa channels.[4]

1. Cell Culture and Preparation:

-

Human Embryonic Kidney (HEK293) cells stably transfected with the cDNA for the specific human KCa channel subtype (hIK, hSK1, hSK2, or hSK3) are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium supplemented with a selection antibiotic.

-

For recording, cells are plated on glass coverslips and allowed to adhere.

2. Electrophysiological Recording Setup:

-

A patch-clamp amplifier and data acquisition system are used.

-

Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

3. Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, with the free Ca2+ concentration adjusted to a specific value (e.g., 300 nM) by adding an appropriate amount of CaCl2, adjusted to pH 7.2 with KOH.

4. Recording Procedure:

-

A coverslip with adherent cells is placed in the recording chamber and perfused with the extracellular solution.

-

The micropipette, filled with the intracellular solution, is brought into contact with a cell membrane to form a high-resistance (GΩ) seal.

-

The cell membrane under the pipette tip is ruptured by a brief suction to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -80 mV.

-

Channel activity is elicited by voltage ramps (e.g., from -120 mV to +40 mV over 200 ms).

5. Application of this compound:

-

This compound is dissolved in DMSO to create a stock solution and then diluted to the final desired concentrations in the extracellular solution.

-

The effect of this compound is determined by perfusing the cell with the compound-containing solution and measuring the change in current amplitude.

-

Concentration-response curves are generated by applying a range of this compound concentrations to determine the EC50 value.

Visualizations

Signaling Pathway

References

A Technical Guide to the Spectroscopic and Mechanistic Properties of NS309

For Researchers, Scientists, and Drug Development Professionals

Introduction:

NS309, with the chemical name 6,7-dichloro-1H-indole-2,3-dione 3-oxime, is a potent small molecule activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x, also known as SK channels, and KCa3.1, also known as IK channels).[1] It is a valuable pharmacological tool for studying the physiological roles of these channels in various cellular processes, including neuronal excitability and smooth muscle relaxation. This document provides a comprehensive overview of the available spectroscopic information for this compound and its mechanism of action, presented in a format tailored for researchers in the field of drug discovery and development.

While specific, publicly available experimental spectra for this compound are not readily found in the literature, this guide presents representative spectroscopic data for a closely related isatin oxime derivative to provide insight into the expected spectral characteristics. Furthermore, detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided as a practical reference for the analysis of this compound and similar small molecules.

Spectroscopic Data of a Representative Isatin Oxime Derivative

The following tables summarize the spectroscopic data for 3-hydrazono-indoline-2-one, a compound structurally related to this compound. This data is presented to illustrate the typical spectral features of the isatin oxime scaffold.

Table 1: ¹H NMR Spectroscopic Data for 3-hydrazono-indoline-2-one

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 10.68 | s | 1H | N-H (Isatin) |

| 10.55 | d | 1H | -NH₂ |

| 9.55 | d | 1H | -NH₂ |

| 6.85 - 7.37 | m | 4H | Ar-H |

Table 2: ¹³C NMR Spectroscopic Data for 3-hydrazono-indoline-2-one

| Chemical Shift (δ) ppm | Assignment |

| 110 - 138 | Ar-C |

| 162 | C=O |

| 164 | C=N |

Table 3: IR Spectroscopic Data for 3-hydrazono-indoline-2-one

| Wavenumber (cm⁻¹) | Assignment |

| 3350 | N-H |

| 3143 | N-H (Isatin) |

| 1655 | C=O |

| 1583 | C=N |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure of the compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC-MS).

-

Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's ability to be protonated ([M+H]⁺) or deprotonated ([M-H]⁻).

-

For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is used to obtain accurate mass measurements, which can be used to determine the elemental formula.

-

Signaling Pathway of this compound

This compound acts as a positive modulator of KCa2 (SK) and KCa3.1 (IK) channels. It enhances the apparent Ca²⁺ sensitivity of these channels, leading to their activation at lower intracellular Ca²⁺ concentrations. This activation results in an efflux of K⁺ ions from the cell, causing hyperpolarization of the cell membrane.

Caption: Mechanism of action of this compound on KCa channels.

References

An In-depth Technical Guide to the Solubility of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility values for (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one in Dimethyl Sulfoxide (DMSO) or other common laboratory solvents. The lack of published data necessitates experimental determination for any research or development applications.

Table 1: Quantitative Solubility of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one

| Solvent | Solubility (mg/mL) | Solubility (µM) | Temperature (°C) | Method |

| DMSO | Data not available | Data not available | Not applicable | Not applicable |

| Water | Data not available | Data not available | Not applicable | Not applicable |

| Ethanol | Data not available | Data not available | Not applicable | Not applicable |

| Methanol | Data not available | Data not available | Not applicable | Not applicable |

| Acetonitrile | Data not available | Data not available | Not applicable | Not applicable |

| Ethyl Acetate | Data not available | Data not available | Not applicable | Not applicable |

Qualitative Solubility Insights

General principles for oximes and indolinone derivatives, along with solvents used in the synthesis of related compounds, can provide some qualitative insights into the potential solubility of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one. Oximes are generally poorly soluble in water[1]. The synthesis of a similar compound, 6-Hydroxy-3-(hydroxyimino)indolin-2-one, involved purification using column chromatography with ethyl acetate as the eluent, suggesting some degree of solubility in this solvent[2][3]. For many poorly soluble compounds in drug discovery, DMSO is a common solvent for initial stock solutions[4][5].

Table 2: Qualitative Solubility and Solvent Information for Structurally Related Compounds

| Compound Class/Solvent | Observation | Implication for (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one |

| Oximes in Water | Generally poorly soluble.[1] | Likely to have low aqueous solubility. |

| Indolinone Derivatives in Ethyl Acetate | Used as a solvent for purification of a related compound.[2][3] | Suggests potential solubility in moderately polar organic solvents. |

| Poorly Soluble Compounds in DMSO | Widely used as a solvent to create concentrated stock solutions for in vitro assays.[4][5][6] | Expected to be soluble in DMSO, making it a suitable solvent for initial dissolution. |

Experimental Protocols for Solubility Determination

Given the absence of published data, the following are detailed methodologies for determining the thermodynamic and kinetic solubility of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one.

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is considered the gold standard for this determination[7].

Protocol:

-

Compound Preparation: Accurately weigh a sufficient amount of solid (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one into a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., DMSO, phosphate-buffered saline pH 7.4) to the vial.

-

Equilibration: Cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-72 hours)[4][7].

-

Phase Separation: After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.45 µm PVDF) can also be used.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][8] A calibration curve with known concentrations of the compound is used for accurate quantification.[4][8]

-

Data Reporting: The solubility is reported in units of µg/mL or µM.

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock. It is a high-throughput method often used in early drug discovery.[4][5]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours).[4]

-

Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done visually or using instrumental methods such as nephelometry (light scattering)[4], UV-Vis spectroscopy, or by analyzing the concentration in the supernatant after filtration or centrifugation.

-

Data Analysis: The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.

Visualizations

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. Oxime - Wikipedia [en.wikipedia.org]

- 2. 6-Hydroxy-3-(hydroxyimino)indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [slack.protocols.io:8443]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

In-Vitro Pharmacology of 6,7-dichloro-1H-indole-2,3-dione-3-oxime: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-dichloro-1H-indole-2,3-dione-3-oxime, commonly known as NS309, is a potent and selective activator of small-conductance (SK/KCa2) and intermediate-conductance (IK/KCa3.1) calcium-activated potassium channels. It exhibits a unique "superagonist" activity, particularly on KCa3.1 channels, by profoundly increasing their sensitivity to intracellular calcium. This technical guide provides a comprehensive overview of the in-vitro pharmacology of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of KCa channel modulation.

Introduction

Calcium-activated potassium channels play crucial roles in regulating cellular excitability and signaling pathways in a diverse range of tissues. The intermediate-conductance calcium-activated potassium channel KCa3.1, in particular, is a validated therapeutic target for a variety of conditions, including fibrosis, neuroinflammation, and certain cancers. Pharmacological tools that can selectively modulate the activity of these channels are invaluable for both basic research and drug discovery. 6,7-dichloro-1H-indole-2,3-dione-3-oxime (this compound) has emerged as a key pharmacological agent for studying the function of SK and IK channels due to its high potency and efficacy. This guide summarizes the critical in-vitro pharmacological data and experimental methodologies related to this compound.

Mechanism of Action

This compound functions as a positive allosteric modulator of KCa2 and KCa3.1 channels.[1][2][3] Its primary mechanism involves binding to the channel or a closely associated protein, which in turn increases the channel's sensitivity to intracellular calcium (Ca²⁺).[2][3] This potentiation of the calcium response means that the channels can be activated at much lower intracellular Ca²⁺ concentrations than would be required in the absence of the compound. For the KCa3.1 channel, this compound has been described as a "superagonist" because it can elicit a greater maximal response than even saturating concentrations of intracellular calcium.[1][2] Molecular modeling and mutagenesis studies have suggested that this compound binds at the interface between the S4-S5 linker of the KCa3.1 channel and the N-lobe of the associated calmodulin protein.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on the KCa3.1 channel.

Quantitative Pharmacological Data

The potency of this compound has been quantified in various in-vitro systems, primarily through electrophysiological measurements. The half-maximal effective concentration (EC₅₀) is a key parameter that demonstrates the compound's high affinity for its target channels.

| Parameter | Channel | Experimental Condition | Value | Reference |

| EC₅₀ | KCa3.1 | Whole-cell, 250 nM free intracellular Ca²⁺ | 74 nM | [1] |

| EC₅₀ | KCa3.1 | Whole-cell, 3 µM free intracellular Ca²⁺ | 8.6 nM | [1] |

| EC₅₀ | KCa3.1 | Inside-out patch, in the presence of 10 µM this compound (for Ca²⁺) | 31 nM | [1] |

| EC₅₀ | KCa3.1 | Inside-out patch, baseline (for Ca²⁺) | 430 nM | [1] |

| EC₅₀ | hIK (KCa3.1) | Whole-cell, 300 nM intracellular Ca²⁺ | 10 nM | [4] |

Note: The potency of this compound is dependent on the intracellular calcium concentration, with higher calcium levels leading to a lower EC₅₀ value (i.e., higher potency).

Experimental Protocols

The characterization of this compound's pharmacology relies heavily on patch-clamp electrophysiology techniques. These methods allow for the direct measurement of ion channel activity in live cells.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the summed activity of all KCa3.1 channels in the entire cell membrane.

Objective: To determine the EC₅₀ of this compound for KCa3.1 channels at different intracellular calcium concentrations.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human KCa3.1 are cultured on glass coverslips.

-

Solutions:

-

External Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.

-

Pipette (Internal) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 10 HEPES, and varying concentrations of free Ca²⁺ buffered with EGTA, pH 7.2.

-

-

Recording:

-

A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a cell.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -80 mV.

-

Currents are elicited by voltage ramps from -120 mV to +40 mV.

-

This compound is applied externally via a perfusion system at increasing concentrations to determine the dose-response relationship.

-

Experimental Workflow Diagram: Whole-Cell Patch-Clamp

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

Inside-Out Patch-Clamp Electrophysiology

This configuration allows for the study of single-channel activity and the direct application of substances to the intracellular face of the membrane patch.